
4-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide
概要
説明
4-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical name, GSK2830371.
作用機序
The mechanism of action of GSK2830371 involves the inhibition of the activity of BRD4. BRD4 is a protein that is involved in the regulation of gene expression in cells. It binds to acetylated histones and recruits other proteins that are involved in the transcription of genes. GSK2830371 binds to a specific pocket on BRD4, which inhibits its activity and prevents the recruitment of other proteins (Filippakopoulos et al., 2010).
Biochemical and Physiological Effects:
GSK2830371 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo (Robertson et al., 2014). It has also been shown to inhibit the activity of BRD4, which is involved in the regulation of gene expression in cancer cells (Filippakopoulos et al., 2010). GSK2830371 has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases (Robertson et al., 2014).
実験室実験の利点と制限
One of the advantages of GSK2830371 is that it has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases. However, one of the limitations of GSK2830371 is that it has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on GSK2830371. One area of research could be to study the safety and efficacy of GSK2830371 in humans. Another area of research could be to study the potential applications of GSK2830371 in other diseases, such as autoimmune diseases. Additionally, future research could focus on developing new compounds that are similar to GSK2830371 but have improved efficacy and safety profiles.
Conclusion:
In conclusion, GSK2830371 is a chemical compound that has been studied for its potential applications in scientific research. The synthesis of GSK2830371 involves several steps, which have been optimized to produce high yields of the compound with high purity. GSK2830371 has been shown to inhibit the growth of cancer cells in vitro and in vivo and has anti-inflammatory effects in animal models of inflammatory diseases. However, its safety and efficacy in humans are not yet known, and future research is needed to explore its potential applications in other diseases and to develop new compounds with improved efficacy and safety profiles.
科学的研究の応用
GSK2830371 has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer biology. GSK2830371 has been shown to inhibit the growth of cancer cells in vitro and in vivo (Robertson et al., 2014). It has also been shown to inhibit the activity of a protein called BRD4, which is involved in the regulation of gene expression in cancer cells (Filippakopoulos et al., 2010). GSK2830371 has also been studied for its potential applications in the treatment of inflammatory diseases (Robertson et al., 2014).
Safety and Hazards
特性
IUPAC Name |
4-methyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5S/c1-12-6-7-14(11-17(12)23(25)26)19(24)20-15-5-3-4-13(10-15)16-8-9-18(22-21-16)29(2,27)28/h3-11H,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCPZZLEFVCQPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



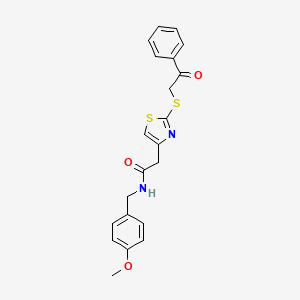
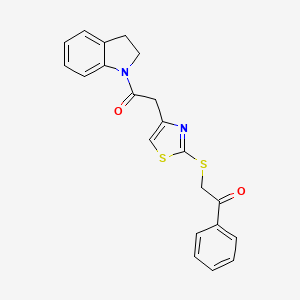
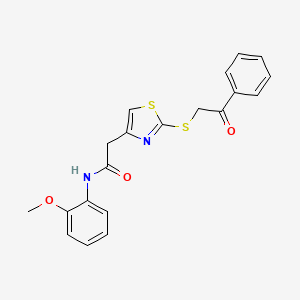
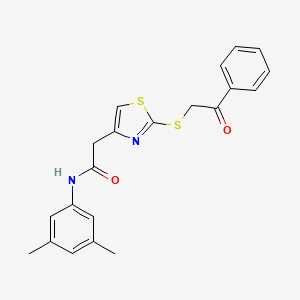
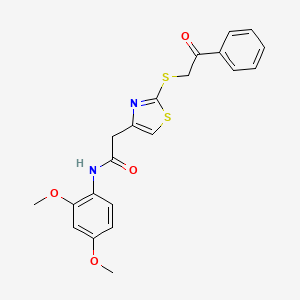
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide](/img/structure/B3311151.png)
![3-bromo-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide](/img/structure/B3311157.png)
![4-bromo-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B3311162.png)

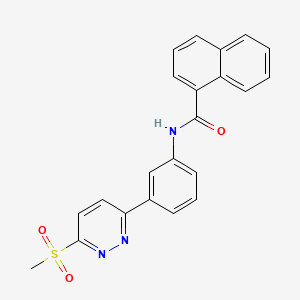
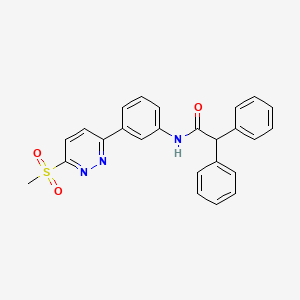
![3,4,5-triethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B3311198.png)
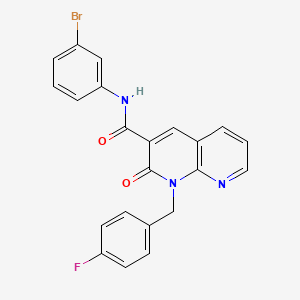
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B3311205.png)